PARP-1 Inhibitory Potency: 28 µM IC50 Positions the Compound as a Defined Micromolar-Affinity Probe, Distinct from Low-Nanomolar Clinical Candidates
4-(3-Aminophenyl)-2H-phthalazin-1-one exhibits a reported PARP-1 IC50 of 28 µM [1]. This places it squarely in the micromolar potency range characteristic of early 4-arylphthalazinone screening hits, as documented by Cockcroft et al., where initial 4-arylphthalazinones showed micromolar PARP-1 inhibition before optimization to low-nanomolar 4-benzyl derivatives [2]. For context, the unsubstituted phthalazinone core (CAS 119-39-1) is described as an insufficiently potent and non-selective PARP binder unsuitable as a chemical probe [3]. In contrast, optimized meta-substituted 4-benzylphthalazinones in the Cockcroft series achieved IC50 values of ~20 nM, and compound B16 reached 7.8 nM against PARP-1 [2][4]. The target compound's 28 µM IC50 represents a >1000-fold difference from these optimized leads, defining it as a useful early-stage scaffold or negative-control tool compound rather than a potent drug candidate.
| Evidence Dimension | PARP-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 µM (28,000 nM) |
| Comparator Or Baseline | Optimized meta-substituted 4-benzylphthalazinones: IC50 ~20 nM (Cockcroft series); B16: IC50 = 7.8 nM; Unsubstituted phthalazinone: described as insufficiently potent |
| Quantified Difference | Target compound is >1000-fold less potent than optimized 4-benzyl leads (28,000 nM vs. ~20 nM) |
| Conditions | PARP-1 enzymatic inhibition assay (target compound); PARP-1 catalytic activity assay for Cockcroft series; recombinant PARP-1 assay for B16 |
Why This Matters
Knowing the exact 28 µM IC50 allows procurement teams to select this compound specifically as a micromolar-affinity control or scaffold for fragment-based screening, rather than inadvertently ordering a low-nanomolar inhibitor when moderate affinity is required for assay calibration.
- [1] Hypothesis annotation by Christopher Southan (2017) on PubMed Commons, referencing reported IC50 of 28 µM for this compound. Comment: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' View Source
- [2] Loh VM Jr, Cockcroft X, Dillon KJ, et al. Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorg Med Chem Lett. 2005;15(9):2235-2238. View Source
- [3] Chemical Probes. Phthalazinone. Chemical Probes Portal compound assessment. Accessed 2026. View Source
- [4] Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors. Future Med Chem. 2020. Compound B16: PARP-1 IC50 = 7.8 nM. View Source
